REACTION_CXSMILES
|
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.I[CH:12]([CH3:14])[CH3:13].C(N(CC)CC)C>CO>[CH:12]([NH:6][C:5]1[CH:7]=[CH:8][C:9]2[O:10][CH2:1][O:2][C:3]=2[CH:4]=1)([CH3:14])[CH3:13]
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Name
|
|
Quantity
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9 g
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Type
|
reactant
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Smiles
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C1OC=2C=C(N)C=CC2O1
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Name
|
|
Quantity
|
5.9 mL
|
Type
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reactant
|
Smiles
|
IC(C)C
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Name
|
|
Quantity
|
8.2 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 50 h
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Duration
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50 h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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WASH
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Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (3:1 hexane/EtOAc)
|
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)NC1=CC2=C(C=C1)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |